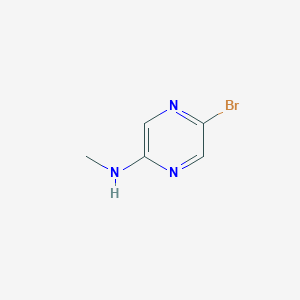

5-bromo-N-methylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFQZGJWPCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670286 | |

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-92-6 | |

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-bromo-N-methylpyrazin-2-amine (CAS 446286-92-6): Synthesis, Characterization, and Application in Drug Discovery

Section 1: Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the selection of versatile building blocks is paramount for the efficient discovery of novel therapeutics. 5-bromo-N-methylpyrazin-2-amine has emerged as a compound of significant interest for researchers and drug development professionals. Its strategic value lies in the unique arrangement of functional groups on the pyrazine core, a privileged scaffold in numerous biologically active molecules.

The presence of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1][2][3] Simultaneously, the N-methylamino group can serve as a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets.[4] This technical guide provides an in-depth analysis of this compound, offering field-proven insights into its synthesis, comprehensive analytical characterization, core applications, and safe handling. It is designed to equip researchers with the practical knowledge required to effectively leverage this intermediate in their drug discovery programs, particularly in the development of next-generation kinase inhibitors and antiviral agents.[5]

Section 2: Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key properties of this compound are summarized below. These data, derived from computational models and supplier information, are essential for planning reactions, purification, and analytical procedures.[6][7][8]

| Property | Value | Source |

| CAS Number | 446286-92-6 | [6] |

| Molecular Formula | C₅H₆BrN₃ | [6][7] |

| Molecular Weight | 188.03 g/mol | [6][9] |

| IUPAC Name | This compound | [6] |

| SMILES | CNC1=CN=C(C=N1)Br | [6][7] |

| Boiling Point (Predicted) | 259.9 ± 40.0 °C | [8] |

| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [8] |

| XLogP3 (Predicted) | 1.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6][10] |

| Hydrogen Bond Acceptor Count | 3 | [6][10] |

| Topological Polar Surface Area | 37.8 Ų | [6][7] |

Section 3: Synthesis Methodology: A Predictive Protocol

While specific literature detailing the synthesis of this compound is not widely published, a robust and high-yield protocol can be confidently extrapolated from established methods for the bromination of analogous aminopyrazine and aminopyridine systems.[11][12][13] The proposed method involves a regioselective electrophilic aromatic substitution on the 2-(methylamino)pyrazine precursor.

Causality of Experimental Design: The pyrazine ring is inherently electron-deficient; however, the N-methylamino group at the 2-position is an activating, ortho-para directing group. Electrophilic attack is therefore strongly favored at the 5-position (para), which is sterically accessible and electronically enriched. N-Bromosuccinimide (NBS) is selected as the brominating agent for its high selectivity and safer handling compared to liquid bromine.[12][13] Acetonitrile is a suitable polar aprotic solvent for this transformation.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(methylamino)pyrazine (1.0 eq).

-

Dissolution: Add acetonitrile (approx. 10 mL per gram of starting material) and stir the mixture at room temperature until all solids are completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize potential side-product formation.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Add water to the residue, which will precipitate the crude product.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual succinimide.

-

Purification: The crude solid can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Drying: Dry the purified product under vacuum to yield a solid.

Section 4: Comprehensive Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a key intermediate is a non-negotiable aspect of drug development. A multi-technique analytical approach is required for the unambiguous characterization of this compound.[14]

Caption: A standard workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.[14]

-

Protocol:

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.[14]

-

-

Self-Validation: A sharp, symmetrical peak for the main component should be observed. Purity is calculated from the peak area percentage. The method is validated by the consistency of the retention time and the absence of significant impurity peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides the molecular weight, confirming the compound's identity.

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive mode, typically coupled with LC (LC-MS).

-

-

Expected Results: The key diagnostic feature is the isotopic pattern of bromine. Researchers should observe two major peaks for the protonated molecular ion [M+H]⁺ at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes, in an approximate 1:1 ratio.[14][15] For C₅H₆BrN₃, the expected [M+H]⁺ peaks would be at approximately m/z 187.98 and 189.98.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides definitive structural confirmation by mapping the carbon-hydrogen framework.

-

¹H NMR:

-

Methyl Group (-CH₃): A singlet or doublet (depending on coupling to the NH proton) around 2.9-3.1 ppm.

-

Amine Proton (-NH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Pyrazine Protons: Two distinct signals in the aromatic region (typically 7.5-8.5 ppm), likely appearing as singlets or narrow doublets.

-

-

¹³C NMR:

-

Methyl Carbon: A signal in the aliphatic region (~30 ppm).

-

Pyrazine Carbons: Four distinct signals in the aromatic/heteroaromatic region, including one carbon directly attached to bromine which will have a characteristic chemical shift.

-

Section 5: Core Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[3]

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromine atom with a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the rapid generation of a library of analogues to probe the SAR of the substituent at the 5-position.[3][16]

Caption: General scheme of a Suzuki coupling reaction.

This strategy is fundamental in the development of kinase inhibitors, where the aminopyrazine core often acts as a "hinge-binder" in the ATP-binding site of the kinase, and the appended aryl group occupies an adjacent hydrophobic pocket.[4] By varying the 'R' group, researchers can optimize potency, selectivity, and pharmacokinetic properties.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful and an irritant.[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][18]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, rinse mouth and seek medical attention.[17][19]

-

-

Storage:

References

-

This compound | C5H6BrN3 | CID 45480291 - PubChem. [Link]

-

This compound - CAS:446286-92-6 - Sunway Pharm Ltd. [Link]

-

5-Bromo-N-ethyl-N-methylpyrazin-2-amine | C7H10BrN3 | CID 45787744 - PubChem. [Link]

-

3-Bromo-5-methyl-pyrazin-2-amine | CAS 74290-65-6 | Chemical-Suppliers. [Link]

-

This compound - MySkinRecipes. [Link]

-

Acheter 5-BROMO-2-(METHYLAMINO)PYRAZINE (CAS 446286-92... - Autech Industry Co.,Limited. [Link]

-

5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

This compound (C5H6BrN3) - PubChemLite. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. [Link]

Sources

- 1. This compound | 446286-92-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 5-BROMO-2-(METHYLAMINO)PYRAZINE | 446286-92-6 [amp.chemicalbook.com]

- 9. This compound - CAS:446286-92-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. echemi.com [echemi.com]

- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. 2-AMINO-5-BROMO-6-METHYLPYRAZINE | 74290-69-0 [amp.chemicalbook.com]

Physicochemical properties of 5-bromo-N-methylpyrazin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Pyrazine

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. Heterocyclic scaffolds are foundational to a vast number of pharmaceuticals, with over 85% of biologically active molecules containing such structures.[1] The specific arrangement of substituents on the pyrazine ring—a bromine atom, a secondary amine, and the pyrazine nitrogens—creates a unique electronic and steric profile. This profile dictates the molecule's behavior in biological systems, influencing everything from its ability to dissolve in physiological fluids to its interaction with therapeutic targets.

A comprehensive understanding of the physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery and development. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its efficacy, safety, and formulation.[2] This guide provides a detailed examination of these core properties, the experimental methodologies for their determination, and their implications for research.

Core Molecular and Physicochemical Profile

The fundamental identity and key computed properties of this compound provide a foundational dataset for any research endeavor. These values, summarized below, are essential for initial computational modeling, analytical method development, and preliminary assessment of the compound's drug-like characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 446286-92-6 | [3] |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [3] |

| Canonical SMILES | CNC1=CN=C(C=N1)Br | [3] |

| InChIKey | GJVFQZGJWPCJSP-UHFFFAOYSA-N | [3] |

| Computed XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Formal Charge | 0 | [5] |

Experimental Determination of Critical Physicochemical Parameters

While computational predictions are invaluable for high-throughput screening, experimental determination of key physicochemical properties remains the gold standard for accuracy and regulatory submission. The following sections detail the rationale and standardized protocols for measuring the solubility, lipophilicity, and ionization constant of this compound.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] Poor solubility is a leading cause of failure in the drug development pipeline. The most reliable method for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask Method .[6][7]

Causality Behind Experimental Choices: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and a saturated solution.[6] Using a buffer system across a physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial because the ionization state of a molecule like this compound, which contains basic nitrogen atoms, will change with pH, thereby altering its solubility.[8] Temperature control at 37 ± 1 °C mimics physiological conditions.[8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8. Verify the final pH of each buffer at 37 °C.[8]

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of each buffer. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C. Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[6][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[8]

Protocol Validation and Troubleshooting:

-

Purity: The compound must be of high purity, as impurities can affect solubility.

-

Equilibrium: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[8]

-

Solid State: The crystalline form of the solid can impact solubility. Characterize the solid phase before and after the experiment to check for any polymorphic transformations.[9]

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[10] LogP is the ratio of the concentration of a compound in an organic solvent (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[10]

Causality Behind Experimental Choices: The n-octanol/water system is the industry standard because n-octanol's properties are believed to mimic the lipid bilayer of cell membranes reasonably well. The shake-flask method, similar to solubility determination, is used to ensure a true equilibrium partition is achieved.[10] For ionizable compounds like this compound, it is critical to measure the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4), as LogD accounts for the partition of all species (ionized and neutral), whereas LogP refers only to the neutral species.

Experimental Protocol: LogP/LogD Determination

-

Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[11]

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[11]

-

Calculation: Calculate LogP (or LogD at the specific pH) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[10]

Protocol Validation and Troubleshooting:

-

Mass Balance: Ensure that the total amount of compound recovered from both phases matches the initial amount added.

-

Emulsion Prevention: Gentle mixing is preferred over vigorous shaking to prevent the formation of emulsions that can complicate phase separation.

-

Detector Linearity: The analytical detector must have a wide linear range to accurately quantify potentially very different concentrations in the two phases.[11]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle, the pKa value indicates the pH at which the compound is 50% protonated (ionized).[2] This parameter is fundamentally important as the ionization state affects solubility, lipophilicity, receptor binding, and metabolic stability. This compound has multiple basic nitrogen atoms, and determining their pKa values is key to predicting its behavior in different biological compartments.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a strong acid or base titrant is added. The inflection points in the resulting titration curve correspond to the pKa values. This method directly measures the protonation/deprotonation events, providing reliable, empirical data.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point or by calculating the derivative of the titration curve to find the inflection points.

Protocol Validation and Troubleshooting:

-

Compound Purity: The sample must be free of acidic or basic impurities that would interfere with the titration.

-

Titrant Standardization: The concentration of the acid or base titrant must be known with high accuracy.

-

Solvent Effects: If a co-solvent is used, the measured pKa will be an apparent pKa (apKa) and may need to be corrected to obtain the aqueous pKa.

Conclusion and Forward Outlook

The physicochemical properties of this compound—its moderate lipophilicity (XLogP3 = 1.1), significant polar surface area, and capacity for hydrogen bonding—position it as a promising scaffold for medicinal chemistry. Its basic nitrogens suggest that its solubility and membrane permeability will be highly pH-dependent, a critical consideration for formulation and predicting its behavior in the body.

The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. By grounding drug discovery efforts in high-quality, experimentally-derived physicochemical data, scientists can make more informed decisions, increasing the efficiency of the development process and enhancing the probability of translating a promising molecule into a viable therapeutic.

References

- National Center for Biotechnology Information (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PubMed Central.

- ACD/Labs (n.d.). LogP—Making Sense of the Value.

- Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480291, this compound. PubChem. Available at: [Link]

- American Pharmaceutical Review (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Agilent Technologies (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

-

World Health Organization (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9899043, 2-Amino-3-bromo-5-methylpyrazine. PubChem. Available at: [Link]

- PharmaCompass (n.d.). 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

MDPI (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-N-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectroscopic data for the novel compound 5-bromo-N-methylpyrazin-2-amine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the underlying principles and experimental considerations for its characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (C₅H₆BrN₃) is a substituted pyrazine derivative.[1] The pyrazine ring is a key structural motif in many biologically active compounds and functional materials. The introduction of a bromine atom and a methylamino group is expected to significantly influence its electronic properties and, consequently, its chemical reactivity and potential applications. Accurate structural elucidation through spectroscopic methods is paramount for its use in drug design and development. This guide will provide a predictive analysis of its mass spectrum and NMR data based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Monoisotopic Mass | 186.97451 Da | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound is through electron ionization.

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: Predicted Mass Spectrum

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion region of the mass spectrum is expected to show a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M]⁺•: expected at m/z ≈ 187 (containing ⁷⁹Br)

-

[M+2]⁺•: expected at m/z ≈ 189 (containing ⁸¹Br)

PubChemLite predicts the following m/z values for various adducts, which are consistent with the expected molecular weight.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.98178 |

| [M+Na]⁺ | 209.96372 |

| [M-H]⁻ | 185.96722 |

Fragmentation Pattern: The fragmentation of the molecular ion will be dictated by the relative bond strengths and the stability of the resulting fragments. A plausible fragmentation pathway is outlined below. The principal fragmentation is often the loss of the halogen atom.[5]

Caption: Predicted fragmentation pathway for this compound in EI-MS.

-

Loss of a bromine radical (•Br): This is a common fragmentation pathway for brominated aromatic compounds, leading to a peak at m/z 108.

-

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would result in a fragment at m/z 172/174.

-

Loss of hydrogen cyanide (HCN): Ring fragmentation through the elimination of HCN is characteristic of nitrogen-containing heterocyclic compounds, which would produce a peak at m/z 160/162.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows.

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.8 - 8.2 | Singlet (s) | 1H |

| H-6 | ~7.6 - 8.0 | Singlet (s) | 1H |

| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | 1H |

| N-CH₃ | ~3.0 - 3.3 | Doublet (d) | 3H |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to resonate in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield these protons, shifting them downfield. Due to the substitution pattern, H-3 and H-6 are not adjacent to any other protons, so they are expected to appear as singlets.

-

Amine Proton (N-H): The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature. It is often a broad signal due to quadrupole broadening and exchange with residual water. It is expected to show coupling to the methyl protons, but this is often not resolved due to the aforementioned effects.

-

Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom, which is deshielding, so its signal is expected around 3.0-3.3 ppm. These protons are coupled to the adjacent N-H proton and should therefore appear as a doublet (according to the n+1 rule, where n=1). The coupling constant (J) is typically around 5 Hz.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~140 - 145 |

| N-CH₃ | ~25 - 30 |

Causality behind Predicted Chemical Shifts:

-

Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.

-

C-2: This carbon is bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amine nitrogen), which strongly deshield it, resulting in a chemical shift in the downfield region.

-

C-5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.

-

C-3 and C-6: These carbons are influenced by the adjacent nitrogen atoms and will appear in the aromatic region.

-

-

Methyl Carbon (N-CH₃): The methyl carbon is in the aliphatic region, and its chemical shift is typical for a methyl group attached to a nitrogen atom.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected mass spectrum is characterized by a prominent M/M+2 molecular ion pattern, and the predicted NMR spectra are consistent with the proposed structure. This information should serve as a valuable resource for researchers working with this compound, aiding in its identification and characterization. It is important to note that the actual experimental data may vary slightly depending on the specific experimental conditions.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link][2]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link][3]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Solubility of 5-bromo-N-methylpyrazin-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-N-methylpyrazin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental methodologies, this document aims to serve as an essential resource for understanding and manipulating the solubility of this and structurally related molecules.

Section 1: Understanding the Molecular Profile of this compound

This compound is a substituted pyrazine with a molecular formula of C5H6BrN3 and a molecular weight of approximately 188.03 g/mol .[1] Its structure, featuring a pyrazine ring, a bromine substituent, and an N-methylamino group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents.

Key Structural Features Influencing Solubility:

-

Pyrazine Ring: The pyrazine core, a diazine, is a weak base and possesses some polarity due to the two nitrogen atoms.[2][3] Unsubstituted pyrazine is freely soluble in water and also soluble in organic solvents like alcohols and ether, indicating its ability to participate in polar and hydrogen bonding interactions.[3][4]

-

Bromine Substituent: The bromine atom significantly influences the molecule's properties. It increases the molecular weight and volume, which can negatively impact solubility. However, the bromine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[5][6] This interaction can, in some contexts, enhance solubility in solvents with Lewis basic sites (e.g., carbonyls, ethers).[7][8] The presence of a halogen atom generally increases the lipophilicity of a molecule.[8]

-

N-methylamino Group: The secondary amine group can act as a hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. The N-methylation, when compared to a primary amine, can have varied effects on solubility. While it adds a hydrophobic methyl group, it can also disrupt intermolecular hydrogen bonding in the solid state, which may lead to an increase in solubility in some cases.[9][10] For secondary amines, N-methylation typically has a minor impact on aqueous solubility but increases lipophilicity.[10]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H6BrN3 | PubChem[1] |

| Molecular Weight | 188.03 g/mol | PubChem[1] |

| XLogP3 (Predicted) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Section 2: Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide valuable insights for solvent screening and understanding solubility behavior.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and dissect the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent, the higher the expected solubility.[13]

The distance (Ra) between a solute and a solvent in Hansen space is calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility. This model is particularly useful for screening a wide range of solvents to identify promising candidates for experimental testing.[9]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[10][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[15] This ab initio approach does not require experimental data for the specific solute-solvent system, making it highly valuable in early drug discovery.[14][16] COSMO-RS has been shown to provide good qualitative solvent ranking and can predict solubility with a reasonable degree of accuracy.[14][16]

Section 3: Experimental Determination of Solubility

The "shake-flask" method is the most widely recognized and reliable technique for determining equilibrium solubility.[17][18][19]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[19][20] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.[17][21]

Detailed Step-by-Step Protocol for Shake-Flask Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable container (e.g., a glass vial with a screw cap). The excess is crucial to ensure a saturated solution is formed.[18]

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator. For pharmaceutical applications, this is often set at 25°C or 37°C.[17]

-

Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[19] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[22]

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any solid particles. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

-

Analysis:

-

Immediately dilute the clear, saturated solution with a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Section 4: Practical Considerations for Solvent Selection in Drug Development

The choice of organic solvents for solubility studies is driven by the intended application of the final formulation.

Solvents for Preclinical Formulations

For early-stage in vivo studies, such as pharmacokinetic (PK) and toxicology (Tox) assessments, the formulation strategy aims to achieve the desired drug exposure in a safe and reproducible manner.[23][24][25] Common organic solvents used as co-solvents in preclinical formulations are listed in Table 2.

| Solvent Class | Examples | Key Considerations |

| Glycols | Propylene Glycol (PG), Polyethylene Glycol (PEG 300, PEG 400) | Generally well-tolerated; can enhance the solubility of many poorly soluble compounds.[24] |

| Amides | Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP) | Strong solubilizing power, but potential for toxicity needs to be carefully evaluated.[23] |

| Alcohols | Ethanol | Often used in combination with other solvents; can cause local irritation at high concentrations.[23] |

| Ethers | Dimethyl Isosorbide (DMI) | Good safety profile and solubilizing capacity for a range of compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but its use in vivo is limited due to potential toxicities and effects on cell permeability. Often used for in vitro screening.[24] |

Predicting Solubility Behavior in Common Organic Solvents

Based on the structure of this compound, a qualitative prediction of its solubility in different solvent classes can be made:

-

Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The N-methylamino group can donate a hydrogen bond to the solvent, and the pyrazine nitrogens and the amine nitrogen can accept hydrogen bonds. Therefore, moderate to good solubility is expected in these solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): The polarity of the pyrazine ring and the potential for dipole-dipole interactions suggest that the compound will have some solubility in these solvents. Solvents with carbonyl groups (like acetone and ethyl acetate) could also engage in halogen bonding with the bromine atom.

-

Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyrazine ring and the amino group, low solubility is anticipated in nonpolar solvents. The bromine and methyl groups contribute some lipophilicity, but this is unlikely to overcome the polarity of the rest of the molecule.

Section 5: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format for easy comparison.

Table 3: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Protic | High | Data to be filled from experiment |

| Ethanol | Protic | High | Data to be filled from experiment |

| Isopropanol | Protic | Moderate | Data to be filled from experiment |

| Acetone | Aprotic Polar | Moderate | Data to be filled from experiment |

| Acetonitrile | Aprotic Polar | Moderate | Data to be filled from experiment |

| Ethyl Acetate | Aprotic Polar | Low-Moderate | Data to be filled from experiment |

| Dichloromethane | Aprotic | Low-Moderate | Data to be filled from experiment |

| Toluene | Aprotic Nonpolar | Low | Data to be filled from experiment |

| n-Hexane | Aprotic Nonpolar | Very Low | Data to be filled from experiment |

Section 6: Visualizing the Workflow

A clear experimental workflow is essential for reproducibility and understanding the process.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Key molecular interactions governing solubility.

References

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. [Link]

-

This compound | C5H6BrN3 | CID 45480291. PubChem. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research. [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

(337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. PubMed. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. [Link]

-

Evidence for Halogen Bonding in Amorphous Solid Dispersions. Request PDF. [Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. ACS Omega. [Link]

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

-

2-aminopyrazine, 5049-61-6. The Good Scents Company. [Link]

-

The Halogen Bond. Chemical Reviews. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]

-

Solubility - Concept. JoVE. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]

-

Atomic and Physical Properties of Halogens. Chemistry LibreTexts. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Pre-Clinical Formulation Development. Creative Bioarray. [Link]

-

Aminopyrazine | C4H5N3 | CID 78747. PubChem. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF. [Link]

-

Understanding 2-Aminopyrazine: Properties, Applications, and Sourcing. LinkedIn. [Link]

-

Pyrazines. Science of Synthesis. [Link]

-

Pyrazine. Solubility of Things. [Link]

-

Pyrazine | C4H4N2 | CID 9261. PubChem. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Amines. NCERT. [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

Studies in chemical phase analysis. Part I. Determination of the solubilities of elements in certain organic solvent-bromine mixtures. Analyst. [Link]

Sources

- 1. Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters [sciltp.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. scispace.com [scispace.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. pubs.acs.org [pubs.acs.org]

- 15. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 16. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. admescope.com [admescope.com]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the Stability of 5-bromo-N-methylpyrazin-2-amine Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the stability of 5-bromo-N-methylpyrazin-2-amine in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular structure, predict acid-catalyzed degradation pathways, and offer detailed methodologies for conducting forced degradation studies. The guide emphasizes the importance of robust analytical techniques such as HPLC and LC-MS for monitoring stability and characterizing degradation products, ensuring scientific integrity and supporting regulatory compliance.

Introduction: The Significance of Aminopyrazines in Drug Discovery

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The compound this compound is a valuable building block in pharmaceutical synthesis, prized for its role as a key intermediate. The stability of such intermediates and the final Active Pharmaceutical Ingredients (APIs) is a critical quality attribute that profoundly impacts drug safety, efficacy, and shelf-life.[2][3]

Understanding how a molecule like this compound behaves under acidic conditions—which it may encounter during synthesis, formulation, or even physiological transit—is paramount. Forced degradation studies, conducted under conditions more severe than standard stability testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods.[4][5][6] This guide provides the theoretical framework and practical tools to rigorously assess the acidic stability of this important heterocyclic amine.

Theoretical Stability Considerations

The stability of this compound in acid is governed by the interplay of its structural features: the pyrazine ring, the secondary amine, and the bromo substituent.

Basicity and Protonation Sites

The pyrazine ring contains two nitrogen atoms, which are weakly basic due to the inductive electron-withdrawing effect of the second nitrogen atom.[7][8] The pKa of a protonated pyrazine is approximately 0.37, making it a very weak base.[7] The exocyclic N-methylamino group, however, is more basic. In an acidic medium, protonation will likely occur preferentially at the exocyclic nitrogen, although protonation of the ring nitrogens cannot be entirely discounted, especially under strongly acidic conditions.

Protonation of the ring deactivates it towards electrophilic attack but can make it more susceptible to nucleophilic attack or hydrolysis. Protonation of the exocyclic amine transforms it into a better leaving group, potentially facilitating hydrolytic cleavage.

Potential Acid-Catalyzed Degradation Pathways

While specific degradation data for this compound is not extensively published, we can postulate logical degradation pathways based on the chemical functionalities present.

-

Pathway A: Hydrolysis of the C-N Amine Bond: This is a common degradation route for amino-heterocycles. The acid-catalyzed mechanism would likely involve protonation of a ring nitrogen, making the carbon atom at position 2 more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 5-bromopyrazin-2-ol and methylamine.

-

Pathway B: Hydrolysis of the C-Br Bond (Debromination): While aromatic C-Br bonds are generally stable, the electron-rich nature of the aminopyrazine ring could, under harsh acidic and thermal conditions, facilitate hydrolytic debromination to yield N-methylpyrazin-2-amine.

-

Pathway C: Ring Opening: Under extreme conditions of heat and acid concentration, cleavage of the pyrazine ring itself is a possibility, though this is generally less common for aromatic heterocyclic systems compared to substituent hydrolysis.

The following diagram illustrates the most probable degradation pathway via hydrolysis of the amine bond.

Caption: Postulated mechanism for acid-catalyzed hydrolysis.

Experimental Design: Forced Degradation Protocol

A robust forced degradation study is essential to practically evaluate these theoretical pathways. This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that secondary degradation is minimized.[4][9]

Materials and Reagents

-

This compound (API)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sulfuric Acid (H2SO4), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Volumetric flasks, pipettes, and vials

Step-by-Step Protocol

-

Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Stress Sample Preparation:

-

For each acid condition (0.1 M HCl, 1 M HCl, 0.1 M H2SO4, 1 M H2SO4), transfer 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of the respective acid.

-

Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final API concentration of 100 µg/mL.

-

-

Control Sample Preparation:

-

Time Zero (T0) Control: Prepare one sample as in step 2, but immediately neutralize it with an equimolar amount of NaOH and analyze.

-

Blank Control: Prepare a sample containing only the acid and diluent (no API) to check for any interfering peaks.

-

-

Stress Conditions:

-

Place the prepared stress samples in a controlled temperature water bath or oven set at 60°C. Rationale: Elevated temperature accelerates the degradation process, allowing for observable changes within a practical timeframe.[5]

-

-

Time Points and Sampling:

-

Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Immediately upon withdrawal, neutralize the aliquot with an equimolar amount of NaOH to quench the degradation reaction. Rationale: Quenching the reaction ensures that the analysis accurately reflects the degradation at that specific time point.

-

Filter the samples through a 0.45 µm syringe filter if any precipitation is observed.

-

-

Analysis: Analyze all T0, blank, and stressed samples using a validated stability-indicating HPLC method as described in the next section.

Analytical Methodologies for Stability Assessment

The cornerstone of a stability study is the analytical method, which must be able to separate the parent compound from all potential degradation products.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for quantifying the parent API and its degradation products.[2][10]

Table 1: HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Instrument | HPLC system with UV/PDA Detector | PDA allows for peak purity analysis and detection at multiple wavelengths. |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are versatile and effective for separating small polar molecules.[12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic mobile phase to ensure good peak shape for amines. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |

| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is crucial to elute both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detection | 254 nm or max absorbance wavelength of API |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural identification of unknown degradation products, LC-MS is an indispensable tool.[13][14][15] It provides the molecular weight of the degradants and, through tandem MS (MS/MS), valuable fragmentation data for structural elucidation.[12][16]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Use the same samples prepared for the HPLC analysis.

-

LC Conditions: Employ the same HPLC method to ensure correlation between UV and MS data.

-

MS Ionization: Use Electrospray Ionization (ESI) in positive mode. Rationale: The nitrogen atoms in the pyrazine ring and amine group are readily protonated, making positive mode ESI highly effective.

-

Data Acquisition:

-

Perform a full scan analysis to obtain the molecular weights of all eluting peaks.

-

Perform a data-dependent MS/MS scan, where the instrument automatically fragments the most intense ions detected in the full scan.

-

-

Structure Elucidation: Compare the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products with the parent API to propose structures. For example, a loss of 15 Da (CH3) or 29 Da (CH3NH) from a degradant could support the hydrolysis pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

If a significant degradation product is formed (>10-15%), it can be isolated using preparative HPLC. The isolated compound's structure can then be definitively confirmed using NMR spectroscopy, which provides detailed information about the molecule's carbon-hydrogen framework.[17][18][19]

Data Interpretation and Visualization

The data from the stability study should be systematically organized and visualized.

Quantifying Degradation

The percentage of API remaining and the percentage of each degradation product formed should be calculated at each time point. The area normalization method is typically used.

% Degradation = (Total Area of Degradants / (Area of API + Total Area of Degradants)) * 100

Table 2: Example Stability Data Summary (1 M HCl at 60°C)

| Time (hours) | API Remaining (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | 97.5 | 2.3 | 0.1 | 99.9 |

| 4 | 94.8 | 4.9 | 0.2 | 99.9 |

| 8 | 90.1 | 9.2 | 0.5 | 99.8 |

| 12 | 85.3 | 13.8 | 0.7 | 99.8 |

| 24 | 78.9 | 19.9 | 1.0 | 99.8 |

Mass Balance is the sum of the % API remaining and the % of all degradation products. A good mass balance (98-102%) indicates that all major degradants are being detected.

Experimental Workflow Visualization

A clear workflow diagram ensures the experimental process is logical and reproducible.

Caption: Workflow for the forced acid degradation study.

Conclusion

The acidic stability of this compound is a critical parameter for its successful application in drug development. This guide has outlined the theoretical principles that govern its reactivity in acidic media and provided a comprehensive, step-by-step framework for its experimental evaluation. By postulating degradation pathways and employing robust analytical methodologies like HPLC and LC-MS, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is not only a regulatory requirement but also fundamental scientific insight that informs the development of safe, stable, and effective pharmaceutical products.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Li, Y. (2003). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]

-

ICH. (2025). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. [Link]

-

Singh, S., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Center for Biotechnology Information. [Link]

-

Ravisankar, P., et al. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Journal of Chemistry. [Link]

-

Wakte, P., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. [Link]

-

Patel, P., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

-

Gangopadhyay, S., et al. (1993). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate. [Link]

-

Reddy, G. S., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. PubMed. [Link]

-

Gangopadhyay, S., et al. (1993). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Wikipedia. (n.d.). Pyrazine. [Link]

-

Pharma Innovation. (n.d.). API Stability. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

van Zeijl, R. J. M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

-

Gao, Y., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. [Link]

-

Webster, G. K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

-

Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. [Link]

-

MRIGlobal. (n.d.). Stability Testing for API Synthesis. [Link]

-

ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

Hayward, L. D., & Totty, R. N. (1971). Pyrazines as optically active aromatic chromophores. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. mriglobal.org [mriglobal.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-bromo-N-methylpyrazin-2-amine: A Versatile Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine ring stands as a "privileged scaffold." Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a multitude of clinically successful therapeutics.[1] Pyrazine derivatives are integral to drugs targeting a wide array of diseases, from tuberculosis to cancer.[1][2] Within this valuable class of compounds, 5-bromo-N-methylpyrazin-2-amine has emerged as a particularly strategic building block. The presence of a reactive bromine atom at the 5-position, poised for palladium-catalyzed cross-coupling, and the N-methylamino group at the 2-position, which modulates solubility and serves as a key recognition motif for protein targets, provides a powerful synthetic handle for molecular elaboration in drug discovery programs.

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to offer field-proven insights into its application, causality in reaction design, and its role in the synthesis of advanced therapeutic agents.

Core Properties and Safe Handling

Before deployment in any synthetic campaign, a thorough understanding of the reagent's fundamental properties and safety protocols is paramount.

Physicochemical & Spectral Data

The key properties of this compound are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 446286-92-6 | [3] |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [3] |

| Appearance | Typically an off-white to yellow or brown solid | N/A |

| Monoisotopic Mass | 186.97451 Da | [3] |

| Predicted XLogP3 | 1.1 | [3] |

| SMILES | CNC1=CN=C(C=N1)Br | [3] |

Spectral Insights:

-

¹H NMR: Protons on the pyrazine ring are expected to appear in the aromatic region (typically δ 7.5-8.5). The N-methyl group will present as a distinct singlet, deshielded by the adjacent nitrogen, likely in the δ 2.8-3.2 ppm range. The N-H proton signal may be broad and its position variable.[4]

-

¹³C NMR: The carbon atoms of the pyrazine ring will resonate in the aromatic region. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and anisotropic effects. The N-methyl carbon typically appears around δ 25-35 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[5]

Safety, Handling, and Storage

This compound is an irritant and is harmful if ingested, inhaled, or absorbed through the skin. Adherence to strict laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is dry, as the compound may be sensitive to moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon) is recommended.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the C-Br bond make it an excellent electrophilic partner for a variety of transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most crucial reaction for this building block, enabling the facile introduction of diverse aryl and heteroaryl moieties. This is a cornerstone strategy for exploring Structure-Activity Relationships (SAR) in drug discovery by modifying the "right-hand side" of the molecule.[6][7]

Causality & Mechanistic Considerations: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and common choice for this transformation.[4][7] For more challenging or sterically hindered substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can offer superior performance.[8]

-

Base Selection: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is often preferred for heteroaromatic substrates as it can be more effective at promoting the catalytic cycle.[7]

-

Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are common choices, providing a biphasic medium that facilitates both the organic and inorganic components of the reaction.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)-N-methylpyrazin-2-amine.

-

Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).